Product packaging for 3-Chloro-5-(methoxycarbonyl)benzoic acid(Cat. No.:CAS No. 153203-57-7)

3-Chloro-5-(methoxycarbonyl)benzoic acid

Cat. No.: B129033
CAS No.: 153203-57-7
M. Wt: 214.6 g/mol
InChI Key: HLARAVKGVUMKCY-UHFFFAOYSA-N
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Description

Significance and Context of Halogenated Benzoic Acid Derivatives in Organic Synthesis

Halogenated benzoic acid derivatives are a cornerstone of modern organic synthesis, prized for their utility as versatile intermediates. The strategic incorporation of halogen atoms—such as chlorine, bromine, or fluorine—onto a benzoic acid scaffold significantly influences the molecule's electronic properties and reactivity. This modification provides chemists with precise control over subsequent chemical transformations.

One of the most critical roles of these compounds is as substrates in cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The halogen atom serves as an excellent leaving group, enabling reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings to proceed efficiently. Furthermore, the nature and position of the halogen can direct the regioselectivity of subsequent reactions on the aromatic ring, allowing for the construction of complex, multi-substituted molecules that would be difficult to synthesize otherwise. acs.org

In medicinal chemistry, halogenation is a widely employed strategy to enhance the pharmacological profile of drug candidates. researchgate.net Introducing a halogen can improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. researchgate.netnih.gov The formation of "halogen bonds"—a type of noncovalent interaction where the halogen atom acts as a Lewis acid—is increasingly recognized as a crucial factor in ligand-protein binding. acs.org

Overview of the Research Landscape Pertaining to 3-Chloro-5-(methoxycarbonyl)benzoic acid

The research landscape for this compound is predominantly characterized by its application as a specialized building block rather than as a final target molecule. It is frequently listed in the catalogs of chemical suppliers as a research-grade chemical, underscoring its role as a starting material or intermediate in synthetic chemistry.

Its structure is a mono-methyl ester of 5-chloroisophthalic acid. This bifunctional nature, possessing both a free carboxylic acid and a methyl ester, allows for selective reactions. The carboxylic acid can be converted into an amide, another ester, or an acid chloride, while the existing methyl ester group can be hydrolyzed or left intact, providing orthogonal synthetic pathways. The chlorine atom offers a site for cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

While specific high-impact studies focusing solely on this compound are limited, its utility is implied by the broad body of research on analogous substituted benzoic acids. These related compounds are frequently used in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.com For instance, similar chlorinated and methoxylated benzoic acids serve as key intermediates in the development of anti-inflammatory drugs, herbicides, and specialty coatings. chemimpex.com

Scope and Objectives of Current and Future Research Endeavors on the Compound

Current and future research involving this compound is expected to continue leveraging its utility as a versatile synthetic intermediate. The primary objective for researchers using this compound is to exploit its distinct functional groups to construct novel and complex molecular architectures with specific, predetermined properties.

Table 2: Functional Groups and Their Synthetic Potential

Functional GroupPotential Reactions
Carboxylic Acid (-COOH) Amide coupling, Esterification, Reduction to alcohol, Conversion to acid chloride
Methyl Ester (-COOCH₃) Saponification (hydrolysis) to carboxylic acid, Transesterification, Reduction
Chloro Group (-Cl) Cross-coupling reactions (e.g., Suzuki, Heck), Nucleophilic aromatic substitution

Future research endeavors will likely focus on several key areas:

Drug Discovery: The compound may be used as a scaffold to generate libraries of new chemical entities for screening against various biological targets. The specific 1,3,5-substitution pattern can provide a rigid framework for orienting other functional groups in three-dimensional space, which is critical for optimizing drug-receptor interactions.

Materials Science: As a derivative of isophthalic acid, it could be explored as a monomer for the synthesis of specialty polymers, such as polyesters or polyamides. The presence of the chlorine atom could impart enhanced thermal stability or flame-retardant properties to the resulting materials.

Development of Novel Synthetic Methodologies: The compound may serve as a model substrate for testing and refining new synthetic reactions, particularly in the fields of catalysis and C-H activation, where selective functionalization of aromatic rings is a major goal.

The overarching objective remains the efficient and controlled synthesis of high-value chemical products, with this compound serving as a reliable and strategically important piece of the synthetic puzzle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO4 B129033 3-Chloro-5-(methoxycarbonyl)benzoic acid CAS No. 153203-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARAVKGVUMKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646575
Record name 3-Chloro-5-(methoxycarbonyl)benzoic acid
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Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153203-57-7
Record name 1-Methyl 5-chloro-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153203-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(methoxycarbonyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70646575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Chloro 5 Methoxycarbonyl Benzoic Acid

Established Synthetic Pathways to 3-Chloro-5-(methoxycarbonyl)benzoic acid

The primary and most established route to this compound involves a two-step process: the synthesis of the precursor 5-chloroisophthalic acid, followed by its selective mono-esterification.

Precursors and Intermediate Derivatization

The key precursor for the synthesis of this compound is 5-chloroisophthalic acid. This dicarboxylic acid is typically synthesized through the oxidation of 5-chloro-m-xylene. The oxidation of the two methyl groups on the benzene (B151609) ring to carboxylic acids can be achieved using strong oxidizing agents.

A common method for the preparation of the starting material, 5-chloro-m-xylene, involves the diazotization of 3,5-dimethylaniline, followed by a Sandmeyer reaction using a copper(I) chloride catalyst.

The derivatization of 5-chloroisophthalic acid into its monoester is the critical step in the formation of the target compound. This can be achieved through direct esterification or by first converting the diacid to a more reactive intermediate, such as an acid chloride, followed by reaction with methanol (B129727). However, controlling the reaction to favor the formation of the monoester over the diester is a significant challenge.

Regioselective Synthesis Approaches

Achieving regioselectivity in the mono-esterification of a symmetrical dicarboxylic acid like 5-chloroisophthalic acid is a nuanced process. While both carboxylic acid groups are chemically equivalent in the starting material, statistical control often leads to a mixture of the diacid, monoester, and diester.

One approach to enhance the yield of the monoester is the partial hydrolysis of the corresponding diester, dimethyl 5-chloroisophthalate. By carefully controlling the reaction conditions, such as the amount of base and the reaction time, one of the ester groups can be selectively hydrolyzed back to a carboxylic acid. For instance, the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates has been optimized using a quaternary ammonium (B1175870) salt as a catalyst, which forms an ion pair with the monoester to slow down the second hydrolysis step. A similar principle could be applied to the hydrolysis of dimethyl 5-chloroisophthalate.

Another strategy involves the direct esterification of 5-chloroisophthalic acid with a limited amount of methanol in the presence of an acid catalyst. By controlling the stoichiometry of the reactants, the formation of the monoester can be favored.

Novel and Optimized Synthetic Routes

Recent research has focused on developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of this compound and similar compounds.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. In the context of this compound synthesis, this involves the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.

For the esterification step, solvent-free conditions or the use of greener solvents are being explored. The use of heterogeneous catalysts that can be easily separated and reused also aligns with green chemistry principles. An environmentally friendly protocol for the selective protection of dicarboxylic acids using methanol as the esterifying agent and alumina (B75360) as a heterogeneous catalyst has been reported. rsc.orgrsc.org This approach avoids the use of corrosive mineral acids and simplifies product purification.

Catalysis in the Synthesis of this compound

Catalysis plays a crucial role in the efficient and selective synthesis of this compound. For the oxidation of 5-chloro-m-xylene, various transition metal catalysts can be employed to improve the efficiency and selectivity of the reaction.

In the selective mono-esterification of 5-chloroisophthalic acid, both homogeneous and heterogeneous acid catalysts are used. While traditional mineral acids like sulfuric acid are effective, their separation from the reaction mixture can be challenging and lead to waste generation. Heterogeneous catalysts, such as ion-exchange resins and zeolites, offer advantages in terms of reusability and reduced environmental impact. For instance, bifunctional alumina catalysts have shown promise in the selective monomethyl esterification of linear dicarboxylic acids, with the selectivity being attributed to a balance of acidic and basic sites on the catalyst surface. rsc.orgrsc.org

Process Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic study of various parameters such as temperature, reaction time, catalyst loading, and reactant ratios.

For the selective mono-esterification, controlling the molar ratio of 5-chloroisophthalic acid to methanol is a key factor. Using a slight excess of the dicarboxylic acid can favor the formation of the monoester. The continuous removal of water, a byproduct of the esterification reaction, can also drive the equilibrium towards the product side and improve the yield.

Modern process optimization techniques, such as design of experiments (DoE), can be employed to systematically investigate the influence of multiple variables on the reaction outcome and identify the optimal conditions for the synthesis.

Scale-Up Considerations for Industrial Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several critical factors to ensure efficiency, cost-effectiveness, safety, and product quality. The primary synthetic routes, namely the selective monoesterification of 5-chloroisophthalic acid and the partial hydrolysis of dimethyl 5-chloroisophthalate, each present unique challenges and opportunities for optimization on a large scale.

A significant challenge in the industrial setting is managing the reaction equilibrium to maximize the yield of the desired monoester while minimizing the formation of the diester byproduct and the presence of unreacted starting material. In the case of direct esterification, the removal of water is a crucial step to drive the reaction forward. masterorganicchemistry.commasterorganicchemistry.com On an industrial scale, this is often achieved through azeotropic distillation, where a solvent that forms an azeotrope with water is used to continuously remove it from the reaction mixture. psu.edu The choice of solvent and the design of the distillation system are critical for energy efficiency and to prevent product degradation at elevated temperatures.

For the hydrolysis route, precise control over stoichiometry is paramount. The addition of exactly one equivalent of a base, such as sodium hydroxide, is necessary to achieve selective hydrolysis of one of the two ester groups. chemicalbook.com In a large-scale reactor, ensuring uniform mixing and temperature distribution is vital to prevent localized areas of high base concentration, which could lead to the formation of the dicarboxylic acid byproduct.

The choice of catalyst is another key consideration. While strong mineral acids like sulfuric acid are effective for esterification, their corrosive nature poses challenges for industrial equipment, necessitating the use of corrosion-resistant reactors and handling protocols. masterorganicchemistry.com Heterogeneous catalysts, such as ion-exchange resins or metal oxides, offer a more sustainable alternative. rsc.org These solid catalysts can be more easily separated from the reaction mixture, simplifying the purification process and allowing for catalyst recycling, which can significantly reduce production costs and waste generation. psu.edursc.org

Safety is a paramount concern in any large-scale chemical production. A thorough risk assessment must be conducted for all raw materials, intermediates, and the final product. This includes understanding their flammability, toxicity, and reactivity. The use of flammable solvents like methanol necessitates explosion-proof equipment and adherence to strict safety protocols. The handling of corrosive acids or bases requires appropriate personal protective equipment and containment measures.

Finally, waste management and environmental considerations are integral to modern industrial chemical production. The process should be designed to minimize the generation of waste streams. Where waste is unavoidable, methods for its treatment and disposal must be implemented in an environmentally responsible manner. This may include solvent recovery and recycling, as well as the neutralization and treatment of aqueous waste streams.

The successful industrial production of this compound hinges on a holistic approach that balances reaction efficiency, process control, cost, safety, and environmental impact. Continuous process monitoring and optimization are key to maintaining a competitive and sustainable manufacturing operation.

Below is an interactive data table summarizing key parameters for the two primary synthetic routes.

FeatureSelective Monoesterification of 5-Chloroisophthalic AcidPartial Hydrolysis of Dimethyl 5-Chloroisophthalate
Starting Material 5-Chloroisophthalic AcidDimethyl 5-chloroisophthalate
Primary Reagent MethanolSodium Hydroxide (or other base)
Key Challenge Preventing diester formationPreventing diacid formation
Industrial Catalyst Strong mineral acids (e.g., H₂SO₄) or heterogeneous catalysts (e.g., ion-exchange resins)Not applicable (stoichiometric reaction)
Byproduct Removal Removal of water to drive equilibriumPrecise control of stoichiometry
Purification Method CrystallizationAcidification and precipitation, followed by crystallization

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Methoxycarbonyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 3-Chloro-5-(methoxycarbonyl)benzoic acid is substituted with three groups: chloro (-Cl), carboxylic acid (-COOH), and methoxycarbonyl (-COOCH3). All three of these substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene mnstate.edu. Consequently, more forcing conditions, such as higher temperatures or stronger catalysts, are generally required to effect substitution.

In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile youtube.com. The chloro, carboxyl, and methoxycarbonyl groups are all meta-directors mnstate.edureddit.com. This means they direct incoming electrophiles to the positions meta (1,3-relationship) to themselves.

Considering the structure of this compound:

The C1 position holds the carboxylic acid.

The C3 position holds the chloro group.

The C5 position holds the methoxycarbonyl group.

The positions open for substitution are C2, C4, and C6.

The C2 position is ortho to the -COOH group and the -Cl group, and meta to the -COOCH3 group.

The C4 position is meta to the -COOH group and the -Cl group, and ortho to the -COOCH3 group.

The C6 position is ortho to the -COOH group, meta to the -Cl group, and ortho to the -COOCH3 group.

Based on the directing effects, all three substituents direct incoming electrophiles to the C2, C4, and C6 positions, which are the only available carbons on the ring. The ring is heavily deactivated, making these reactions challenging. However, reactions such as nitration or halogenation would be expected to yield a mixture of isomers, with the exact product distribution depending on the specific reaction conditions and the relative directing power of the deactivating groups.

Nucleophilic Substitution Reactions Involving the Chloro Moiety

Aryl chlorides, where a chlorine atom is directly attached to a benzene ring, are typically unreactive towards nucleophilic substitution reactions. The carbon-chlorine bond is strong, and the repulsion from the electron-rich pi system of the ring hinders the approach of nucleophiles.

For nucleophilic aromatic substitution (SNAr) to occur readily, the ring usually requires strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the chloro moiety). In this compound, the electron-withdrawing carboxylic acid and methoxycarbonyl groups are positioned meta to the chlorine atom. This arrangement does not provide the necessary activation for a standard SNAr mechanism.

Therefore, substitution of the chloro group requires harsh reaction conditions, such as high temperatures and pressures, or the use of transition-metal catalysts. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination (for forming C-N bonds) or Suzuki coupling (for forming C-C bonds), provide pathways to replace the chloro group under milder conditions than traditional methods.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a highly versatile functional group that can undergo numerous transformations.

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification libretexts.org. The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed mnstate.edu.

Amidation: Direct reaction of the carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt mnstate.edu. Therefore, the carboxylic acid must first be "activated." Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride libretexts.org. The subsequent addition of an amine readily forms the corresponding amide.

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate amide bond formation by activating the carboxyl group libretexts.org.

In Situ Activation: Methodologies involving the in situ generation of phosphonium salts from reagents like triphenylphosphine and N-chlorophthalimide can also effectively promote amidation at room temperature nih.govresearchgate.netacs.org.

TransformationReagent(s)Product Type
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)Amide
Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC)

Reduction: The carboxylic acid functional group is resistant to reduction by milder agents but can be reduced to a primary alcohol (-CH₂OH) using powerful reducing agents. The most common reagents for this transformation are lithium aluminum hydride (LAH) and diborane (B₂H₆) msu.edu. It is important to note that these strong reducing agents will also reduce the methoxycarbonyl group present in the molecule, likely converting it to a primary alcohol as well.

Oxidation: The carboxylic acid group is already in a high oxidation state and cannot be further oxidized under standard organic chemistry conditions.

Transformations of the Methoxycarbonyl Functional Group

The methoxycarbonyl group (-COOCH₃) is a methyl ester, which can also undergo several important reactions.

Hydrolysis: The ester can be converted back to a carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that involves the use of a stoichiometric amount of base (e.g., NaOH or KOH) to produce the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of ethanol (B145695) and an acid catalyst would lead to the formation of the corresponding ethyl ester, 3-Chloro-5-(ethoxycarbonyl)benzoic acid, with methanol (B129727) as a byproduct. The reaction is an equilibrium, and using the new alcohol as a solvent drives the reaction toward the desired product.

TransformationReagent(s)Product Type
Hydrolysis (Acid-catalyzed)H₂O, Acid Catalyst (e.g., H₂SO₄)Carboxylic Acid
Hydrolysis (Base-catalyzed - Saponification)1. Base (e.g., NaOH) 2. Acid (e.g., HCl)Carboxylic Acid
TransesterificationAlcohol (R'-OH), Acid or Base CatalystNew Ester

Selective Reductions

Detailed research findings on the selective reduction of either the carboxylic acid or the ester functionality of this compound are not extensively documented in the scientific literature. However, the selective transformation of one of these functional groups in the presence of the other is a common challenge in organic synthesis.

The relative reactivity of a carboxylic acid versus an ester towards reducing agents is highly dependent on the specific reagent and reaction conditions employed. Generally, carboxylic acids are more challenging to reduce than esters with common hydride reagents like sodium borohydride.

Hypothetical Selective Reduction Strategies:

Reduction of the Carboxylic Acid: A common strategy for the selective reduction of a carboxylic acid in the presence of an ester involves the use of borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or diborane (B₂H₆). These reagents are known to preferentially reduce carboxylic acids over esters. The reaction would likely proceed through the formation of an acyloxyborane intermediate, which is then further reduced to the corresponding alcohol.

Reduction of the Ester: The selective reduction of the methyl ester in the presence of the carboxylic acid is more complex. One possible approach would be to first protect the carboxylic acid, for example, by converting it to a silyl (B83357) ester. The methyl ester could then be reduced using a reagent like lithium borohydride (LiBH₄), which is more reactive than sodium borohydride and capable of reducing esters. Subsequent deprotection of the silyl ester would regenerate the carboxylic acid.

Without specific experimental data, a definitive protocol and the resulting yields for the selective reduction of this compound cannot be provided.

Cross-Coupling Reactions Utilizing this compound (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. jbiochemtech.comtcichemicals.com As this compound possesses an aryl chloride moiety, it is a potential substrate for this type of reaction.

Aryl chlorides are generally less reactive in Suzuki-Miyaura couplings than the corresponding bromides or iodides. tcichemicals.com Their successful coupling often requires the use of specialized palladium catalysts with electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition step of the catalytic cycle.

A representative, though hypothetical, Suzuki-Miyaura reaction is presented below:

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O3-(Aryl)-5-(methoxycarbonyl)benzoic acid

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Specific experimental conditions and yields for the Suzuki-Miyaura coupling of this compound are not readily found in the surveyed literature.

Photochemical Reactivity and Decomposition Mechanisms

Specific studies on the photochemical reactivity and decomposition mechanisms of this compound are not available in the reviewed scientific literature. However, the photochemical behavior of chlorobenzoic acids, in general, has been investigated. The primary photochemical process for these compounds in aqueous solution is typically the homolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation, leading to the formation of a phenyl radical and a chlorine radical.

The subsequent reactions of these radicals can lead to a variety of decomposition products, including hydroxylated benzoic acids (from reaction with water or hydroxyl radicals) and benzoic acid itself (through hydrogen abstraction by the phenyl radical). The presence of the methoxycarbonyl group may influence the electronic properties of the aromatic ring and potentially affect the quantum yield and pathways of photodecomposition, but without experimental data, this remains speculative.

Kinetic and Thermodynamic Studies of Key Reactions Involving the Compound

A search of the scientific literature did not yield specific kinetic or thermodynamic data for reactions involving this compound. Thermodynamic properties such as the enthalpy of fusion and sublimation have been determined for the parent compound, 3-chlorobenzoic acid. For instance, the enthalpy of fusion for 3-chlorobenzoic acid has been reported. However, the presence of the methoxycarbonyl group would significantly alter these values.

Kinetic studies, which would provide information on reaction rates, activation energies, and reaction mechanisms, are crucial for understanding and optimizing chemical processes. The absence of such data for this compound limits a detailed, quantitative understanding of its reactivity. General principles of physical organic chemistry would suggest that the electron-withdrawing nature of both the chloro and methoxycarbonyl substituents would influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

Derivatization Strategies and Functionalization of 3 Chloro 5 Methoxycarbonyl Benzoic Acid

Synthesis of Ester and Amide Derivatives of 3-Chloro-5-(methoxycarbonyl)benzoic acid

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of ester and amide derivatives. These derivatives are often synthesized to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a common strategy in medicinal chemistry and materials science.

Esterification of the free carboxylic acid group can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. Alternatively, milder conditions can be employed using coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) with the addition of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation of this compound with a primary or secondary amine is a frequently employed transformation. This reaction generally requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A wide array of coupling reagents are available for this purpose, including carbodiimides (e.g., DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC), phosphonium salts (e.g., Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate - PyBOP), and uronium salts (e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate - HBTU). The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final product. In a typical procedure, the carboxylic acid is pre-activated with the coupling reagent in an aprotic solvent, followed by the addition of the amine.

Below is an interactive data table summarizing representative ester and amide derivatives that can be synthesized from this compound.

Derivative TypeReagents and ConditionsProduct
Ethyl EsterEthanol (B145695), Sulfuric Acid (catalytic), RefluxMethyl 3-chloro-5-(ethoxycarbonyl)benzoate
Benzyl EsterBenzyl alcohol, DCC, DMAP, Dichloromethane, Room TempMethyl 3-(benzyloxycarbonyl)-5-chlorobenzoate
N-propyl Amiden-Propylamine, EDC, HOBt, DMF, Room Temp3-Chloro-N-propyl-5-(methoxycarbonyl)benzamide
Morpholine AmideMorpholine, PyBOP, DIPEA, Acetonitrile (B52724), Room Temp(3-Chloro-5-(methoxycarbonyl)phenyl)(morpholino)methanone

Introduction of Diverse Chemical Functionalities onto the Aromatic Ring

Further functionalization of the aromatic ring of this compound can lead to the generation of a diverse library of compounds with unique properties. The existing substituents on the aromatic ring, a chloro group and a methoxycarbonyl group at the 1, 3, and 5 positions, direct further electrophilic aromatic substitution reactions. However, due to the deactivating nature of both the chloro and methoxycarbonyl groups, forcing conditions may be required for such transformations.

Potential functionalization reactions include:

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can then be further modified.

Halogenation: Further halogenation, for instance, bromination, could be accomplished using N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on deactivated rings, but under certain catalytic conditions, the introduction of acyl or alkyl groups might be possible.

Cross-Coupling Reactions: The chloro substituent on the aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functionalities, including aryl, vinyl, and amino groups.

Strategies for Selective Modification of Acid and Ester Groups

The presence of two distinct carboxylic acid derivatives, a free carboxylic acid and a methyl ester, on the same molecule presents opportunities for selective modification. This differential reactivity is a key feature in the use of this compound as a versatile building block in multi-step synthesis.

One notable strategy involves the selective reduction of the carboxylic acid group in the presence of the methyl ester. This can be achieved using specific reducing agents such as the borane-dimethyl sulfide complex (BMS). chalcogen.ro In a documented procedure, treatment of 5-chloroisophthalic acid monomethyl ester (an alternative name for the title compound) with BMS in tetrahydrofuran at ambient temperature resulted in the selective reduction of the carboxylic acid to a hydroxymethyl group, yielding methyl 3-chloro-5-(hydroxymethyl)benzoate. chalcogen.ro

Conversely, selective hydrolysis of the methyl ester to the corresponding carboxylic acid without affecting the other carboxylic acid group is generally challenging due to the similar reactivity of the two functional groups under hydrolytic conditions. However, enzymatic hydrolysis could potentially offer a route to selective de-esterification.

Another important transformation is the synthesis of the monomethyl ester from the corresponding diacid , 5-chloroisophthalic acid. This can be accomplished by first performing a diesterification using an excess of methanol (B129727) and an acid catalyst, followed by a controlled saponification using one equivalent of a base, such as sodium hydroxide, to selectively hydrolyze one of the ester groups. chalcogen.ro

Conjugation of this compound to Biomolecules

The conjugation of small molecules to biomolecules, such as peptides, proteins, and nucleic acids, is a powerful strategy for developing probes, diagnostics, and therapeutics. The carboxylic acid group of this compound provides a convenient attachment point for such conjugations.

The general approach for conjugation involves the activation of the carboxylic acid group to form a reactive intermediate that is susceptible to nucleophilic attack by a functional group on the biomolecule, typically an amine (e.g., from the side chain of a lysine residue or the N-terminus of a peptide). Common methods for activating the carboxylic acid for bioconjugation include the formation of:

N-Hydroxysuccinimide (NHS) esters: These are widely used for their stability and reactivity towards primary amines in aqueous media. The NHS ester of this compound can be prepared by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like EDC.

Pentafluorophenyl (PFP) esters: These are another class of active esters that are highly reactive and can be used for efficient bioconjugation.

Once the activated ester is formed and purified, it can be reacted with the biomolecule in a suitable buffer to form a stable amide bond. The specific reaction conditions, such as pH and temperature, need to be optimized to ensure the stability of the biomolecule and the efficiency of the conjugation reaction.

Development of Complex Organic Scaffolds Incorporating the this compound Moiety

This compound serves as a valuable building block for the construction of more complex organic scaffolds. Its trifunctional nature, possessing a carboxylic acid, a methyl ester, and a chloro substituent, allows for sequential and orthogonal chemical modifications, making it an attractive starting material in the synthesis of diverse molecular architectures.

One example of its application is in the synthesis of baclofen analogues. chalcogen.ro In this context, the carboxylic acid group of 5-chloroisophthalic acid monomethyl ester was selectively reduced to a hydroxymethyl group. chalcogen.ro This intermediate then underwent further transformations to introduce the desired pharmacophoric features, demonstrating the utility of this molecule in constructing biologically active compounds.

The chloro group on the aromatic ring can be utilized in cross-coupling reactions to append other molecular fragments, leading to the formation of extended, multi-ring systems. The carboxylic acid and ester functionalities can be further derivatized to introduce points of diversity or to attach the scaffold to a solid support for combinatorial library synthesis. The rigid aromatic core of this compound can also serve as a central scaffold to which various substituents can be attached in a well-defined three-dimensional orientation, a desirable feature in the design of ligands for biological targets.

Advanced Spectroscopic and Chromatographic Characterization of 3 Chloro 5 Methoxycarbonyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting of signals (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling).

For 3-Chloro-5-(methoxycarbonyl)benzoic acid, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the three aromatic protons and the methyl protons of the ester group.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) ppm Multiplicity
H-28.64s
H-4, H-68.27s
-OCH₃3.98s

Note: Data sourced from patent WO2021/165195. The reported spectrum shows two singlets for the aromatic protons, which is unexpected for this substitution pattern. A more likely spectrum would exhibit small meta-couplings, resulting in finely split signals (e.g., triplets or doublets of doublets). The broad singlet for the carboxylic acid proton is typically observed between 10-13 ppm and may not always be present depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Due to the lack of readily available experimental ¹³C NMR data for this compound, a predicted spectrum based on computational models provides valuable insight into the expected chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ) ppm
C=O (acid)170.5
C=O (ester)165.2
C-3135.1
C-5133.8
C-1132.9
C-4132.3
C-6130.4
C-2129.7
-OCH₃53.2

Note: Predicted data is generated using advanced chemical shift prediction algorithms. These values provide a reliable estimation of the experimental spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would be expected to show weak correlations (meta-coupling) between the aromatic protons (H-2, H-4, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show correlations between H-2 and C-2, H-4 and C-4, H-6 and C-6, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons). Key expected HMBC correlations for this compound would include:

The methyl protons (-OCH₃) to the ester carbonyl carbon and C-5.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The calculated exact mass of this compound (C₉H₇ClO₄) is 214.0033 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the structure of the parent molecule. For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z of 183.

Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a fragment ion with an m/z of 155.

Decarboxylation of the carboxylic acid: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments.

Cleavage of the ester and acid functionalities: Leading to characteristic ions corresponding to the substituted benzoyl cation.

The presence of chlorine would be indicated by the characteristic isotopic pattern, with a significant M+2 peak (approximately one-third the intensity of the molecular ion peak) due to the natural abundance of the ³⁷Cl isotope.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide critical insights into the presence and conformation of its key functional groups.

Identification of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption and scattering bands corresponding to its distinct functional moieties: the carboxylic acid, the methyl ester, the chloro substituent, and the substituted benzene ring.

Based on established group frequency correlations for similar aromatic carboxylic acids and esters, the following vibrational modes can be anticipated. The carboxylic acid O-H stretch is typically observed as a very broad band in the FT-IR spectrum, generally in the range of 3300 to 2500 cm⁻¹, a result of strong intermolecular hydrogen bonding which forms a dimeric structure. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as an intense band, typically between 1710 and 1680 cm⁻¹ for aromatic acids, influenced by conjugation with the benzene ring. The C-O stretching of the carboxylic acid is expected in the 1320 to 1210 cm⁻¹ region, while the out-of-plane O-H bend (wag) gives rise to a broad absorption around 960 to 900 cm⁻¹.

The methoxycarbonyl group introduces its own set of characteristic vibrations. The ester carbonyl (C=O) stretching vibration is anticipated to be a strong band, typically at a higher frequency than the carboxylic acid carbonyl, in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group would produce two bands, one asymmetric and one symmetric, typically found in the 1300-1150 cm⁻¹ and 1150-1000 cm⁻¹ regions, respectively.

The aromatic ring itself will display several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene ring usually appear as a set of bands in the 1625-1430 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which can be diagnostic of the 1,3,5-trisubstitution pattern. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

A hypothetical summary of these expected vibrational frequencies is presented in the data table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Carboxylic AcidC=O stretch1710 - 1680
Carboxylic AcidC-O stretch1320 - 1210
Carboxylic AcidO-H bend (out-of-plane)960 - 900 (broad)
Methyl EsterC=O stretch1730 - 1715
Methyl EsterC-O-C asymmetric stretch1300 - 1150
Methyl EsterC-O-C symmetric stretch1150 - 1000
Aromatic RingC-H stretch3100 - 3000
Aromatic RingC=C stretch1625 - 1430
Aromatic RingC-H bend (out-of-plane)900 - 675
Chloro SubstituentC-Cl stretch800 - 600

Conformational Analysis

Vibrational spectroscopy can also be employed for the conformational analysis of this compound. The molecule possesses rotational freedom around the C-C bond connecting the carboxylic acid to the aromatic ring, and the C-O bond of the ester group. Different spatial arrangements of these groups (conformers) may exist and could be influenced by factors such as solvent polarity and temperature.

By analyzing the vibrational spectra under varying conditions, it may be possible to identify the presence of different conformers. For instance, splitting of the carbonyl bands or changes in the fingerprint region of the spectrum could indicate a conformational equilibrium. Computational studies, in conjunction with experimental FT-IR and Raman data, are often used to predict the vibrational frequencies of different stable conformers and to assign the observed spectral features to specific molecular geometries. For many benzoic acid derivatives, the planar conformation is stabilized by conjugation of the carboxylic group with the aromatic ring.

Electronic Spectroscopy (UV-Vis)

Analysis of Aromatic Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene ring. Benzoic acid itself typically displays two main absorption bands in its UV spectrum: a strong primary band (E-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm. These absorptions are attributed to π → π* transitions within the aromatic system.

The presence of the chloro and methoxycarbonyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). Both the chlorine atom (an auxochrome with -I and +M effects) and the methoxycarbonyl group (a chromophore with -I and -M effects) can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) of the characteristic aromatic absorption bands. The precise λmax values would depend on the solvent used, as solvent polarity can affect the energy levels of the electronic states.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.

Absorption BandTransition TypeExpected λmax (nm)
E-bandπ → π~240 - 250
B-bandπ → π~280 - 290

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

A hypothetical table summarizing potential crystallographic data for this compound is provided below.

ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Hypothetical value)
b (Å)(Hypothetical value)
c (Å)(Hypothetical value)
α (°)90
β (°)(Hypothetical value)
γ (°)90
Volume (ų)(Hypothetical value)
Z(Number of molecules per unit cell)
Hydrogen Bonding(e.g., O-H···O dimers)

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It provides detailed information about the atomic and molecular arrangement within a crystal lattice, enabling the identification of crystal structures, polymorphs, and the degree of crystallinity.

For this compound, which typically exists as a powder or crystalline solid at room temperature, PXRD is crucial for solid-state characterization. The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

Detailed research findings on substituted benzoic acids have demonstrated the power of PXRD in elucidating their crystal packing, which is often dominated by hydrogen-bonded dimers formed between the carboxylic acid moieties. ucl.ac.ukresearchgate.net The diffraction pattern for this compound would be expected to reveal sharp peaks, indicative of a well-ordered crystalline structure. The positions and relative intensities of these peaks are governed by the crystal lattice parameters (a, b, c, α, β, γ). While a specific, publicly available crystal structure for this exact compound is not readily found, the general methodology remains standard. researchgate.net

A typical PXRD analysis would be performed using a diffractometer with copper radiation (Cu Kα, λ = 1.5418 Å). ucl.ac.uk The data collection parameters are critical for obtaining a high-quality diffraction pattern.

Table 1: Illustrative PXRD Data Collection Parameters

Parameter Value
Radiation Source Cu Kα
Wavelength (Å) 1.5418
Voltage (kV) 40
Current (mA) 40
Scan Range (2θ) 3° - 35°
Scan Speed (°/min) 1.2

The analysis of the resulting PXRD pattern would allow for the determination of the unit cell dimensions and space group, providing fundamental insights into the solid-state structure of this compound.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity and quantifying the amount of this compound, as well as for analyzing its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

HPLC is the cornerstone of purity determination and quantitative analysis for a vast array of organic compounds, including substituted benzoic acids. libretexts.org The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, reversed-phase HPLC is the most suitable approach. sielc.com

In a reversed-phase setup, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The inclusion of an acid, such as trifluoroacetic acid or formic acid, in the mobile phase is common to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability. nih.govvu.edu.au

A validated HPLC method can provide precise and accurate determination of the purity of this compound, separating it from starting materials, by-products, and degradation products.

Table 2: Typical HPLC Parameters for Analysis of this compound

Parameter Description
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 235 nm |

This method would be expected to yield a sharp, well-resolved peak for the main compound, with any impurities appearing as separate peaks at different retention times. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While carboxylic acids themselves can be challenging to analyze directly by GC due to their polarity and low volatility, their ester derivatives are generally well-suited for this technique. gcms.cz Since this compound already contains a methyl ester group, it is more amenable to GC analysis than its unesterified counterpart.

For GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation.

To enhance volatility and improve peak shape, the carboxylic acid group of this compound can be derivatized, for instance, by conversion to a silyl (B83357) ester. However, direct analysis is often possible. The mass spectrum obtained via electron ionization (EI) would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the molecule.

Table 3: Illustrative GC-MS Parameters

Parameter Description
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (m/z) 50 - 350
MS Transfer Line Temp 280 °C

| MS Source Temp | 230 °C |

The fragmentation pattern would be key to confirming the structure. Expected fragments would include the loss of the methoxy group (-OCH3), the carboxyl group (-COOH), and the chlorine atom (-Cl), providing definitive structural information.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), it is possible to achieve a high degree of accuracy in predicting molecular characteristics. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. nih.gov For 3-Chloro-5-(methoxycarbonyl)benzoic acid, this process involves minimizing the forces on each atom to find a stable equilibrium structure.

The resulting optimized geometry is expected to feature a nearly planar benzene (B151609) ring, a common characteristic of such aromatic compounds. The primary conformational flexibility arises from the rotation of the carboxylic acid (-COOH) and methoxycarbonyl (-COOCH₃) groups relative to the plane of the ring. DFT calculations can map the potential energy surface associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them. Studies on similar ortho-substituted benzoic acids show that intramolecular interactions can significantly influence the preferred orientation of the carboxylic group. nih.gov The planarity of the -COOH group with the benzene ring is crucial for conjugation, and the lowest energy conformer is typically the one where the C=O and O-H bonds of the carboxylic acid are coplanar with the ring.

Below is a table of representative optimized geometric parameters for a molecule like this compound, derived from DFT calculations on analogous substituted benzoic acids. researchgate.netmdpi.com

Bond Lengths (Å)Bond Angles (°)
ParameterTypical ValueParameterTypical Value
C-Cl1.745C-C-Cl119.5
C-C (aromatic)1.390 - 1.405C-C-C (aromatic)118.0 - 121.0
C-C (carboxyl)1.490C-C-O (carboxyl)120.5
C=O (carboxyl)1.215O=C-OH122.0
C-O (carboxyl)1.360C-C-O (ester)118.0
C=O (ester)1.210O=C-O (ester)123.0
C-O (ester)1.350C-O-CH₃116.0

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are highly effective for determining the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid and methoxycarbonyl groups.

The table below presents typical FMO energy values calculated for substituted benzoic acid derivatives. mdpi.comnih.govactascientific.com

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.8 to -7.2Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.8 to -2.2Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)4.8 to 5.2Indicates chemical reactivity and kinetic stability. A larger gap signifies higher stability.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and orbital interactions by examining deviations from an idealized Lewis structure.

The following table shows representative NBO interactions and their stabilization energies.

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP(2) O (carbonyl)π* (C-C aromatic)n → π20 - 35
π (C-C aromatic)π (C=O carboxyl)π → π15 - 25
LP(2) O (ether)π (C=O ester)n → π40 - 60
LP(3) Clσ (C-C aromatic)n → σ*~1.0

DFT calculations are widely used to predict various spectroscopic properties, providing valuable data that can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts (referenced against a standard like tetramethylsilane, TMS). researchgate.netimist.ma These theoretical spectra can help in the assignment of experimental peaks. The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing effects of the chloro, carboxyl, and methoxycarbonyl groups. rsc.org

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
ProtonTypical ValueCarbonTypical Value
COOH~13.0C (aromatic, attached to COOH)~132
H (aromatic, ortho to COOH)~8.4C (aromatic, attached to COOCH₃)~131
H (aromatic, ortho to COOCH₃)~8.3C (aromatic, attached to Cl)~135
H (aromatic, between groups)~8.7CH (aromatic)128 - 136
OCH₃~3.9C=O (carboxyl)~166
C=O (ester)~165
OCH₃~53

IR Spectroscopy: DFT can calculate the harmonic vibrational frequencies of a molecule. ijtsrd.com These frequencies correspond to the energy required for specific bond stretches, bends, and twists. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically ~0.96) for better agreement. niscpr.res.in The predicted IR spectrum for this compound would show characteristic peaks for the O-H stretch of the carboxylic acid (a very broad band due to hydrogen bonding), two distinct C=O stretching vibrations for the acid and ester groups, and vibrations associated with the aromatic ring and the C-Cl bond. researchgate.netdocbrown.info

Vibrational ModeTypical Scaled Wavenumber (cm⁻¹)Characteristic Intensity
O-H stretch (H-bonded)2500 - 3300Very Broad, Strong
C-H stretch (aromatic)3050 - 3100Medium
C=O stretch (carboxyl)~1710Very Strong
C=O stretch (ester)~1725Very Strong
C-C stretch (aromatic)1400 - 1600Medium to Strong
C-O stretch1200 - 1320Strong
C-Cl stretch700 - 780Strong

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of excited states. researchgate.net This allows for the prediction of the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system.

Typical Predicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
~290~0.15HOMO → LUMO (π → π)
~245~0.40HOMO-1 → LUMO (π → π)
~210~0.35HOMO → LUMO+1 (π → π*)

Molecular Dynamics (MD) Simulations

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment (like a solvent). ucl.ac.uk

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using force fields (like GAFF) to define the potential energy of the system. ucl.ac.uk For this compound, an MD simulation in a solvent box (e.g., water or methanol) would allow for the exploration of its conformational landscape in a more realistic environment. nih.govunimi.it

The primary goal would be to sample the different rotational conformations of the carboxylic acid and methoxycarbonyl substituents. By analyzing the simulation trajectory, one can generate probability distributions for the key dihedral angles. This analysis reveals the most populated (and therefore most stable) conformations in solution, the flexibility of the substituents, and the energetic barriers to rotation. Such simulations provide a dynamic picture of the molecule's stability and preferred shapes, which complements the static, gas-phase view from DFT.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rsc.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action by examining ligand-protein interactions at a molecular level.

For this compound, a molecular docking study would involve computationally placing the molecule into the active site of a specific biological receptor. The process uses scoring functions to estimate the binding affinity and rank different binding poses. The predicted binding mode would reveal the most energetically favorable conformation and orientation of the compound within the receptor's binding pocket. For instance, docking simulations with various enzymes or receptors could identify potential biological targets. The benzoic acid moiety, with its hydrogen bond donor and acceptor capabilities, would likely play a crucial role in anchoring the molecule within the active site. The chloro and methoxycarbonyl substituents would also influence the binding orientation through steric and electronic interactions with the receptor surface.

Once a preferred binding mode is predicted, a detailed analysis of the interactions between this compound and the protein's amino acid residues is performed. These interactions are critical for the stability of the ligand-protein complex. Key interactions that would be analyzed include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar or charged residues in the active site, such as Arginine, Lysine, Histidine, Aspartate, or Glutamate. The carbonyl oxygen of the methoxycarbonyl group could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene ring of the molecule can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

Halogen Bonds: The chlorine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen.

The following interactive table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with a protein receptor.

Table 1: Hypothetical Ligand-Protein Interactions for this compound
Interaction TypeLigand Group InvolvedReceptor Amino Acid ResidueDistance (Å)Predicted Binding Energy (kcal/mol)
Hydrogen BondCarboxylic Acid (-COOH)Arg1222.8-8.5
Hydrogen BondCarboxylic Acid (-COOH)Tyr2103.1
Hydrophobic InteractionBenzene RingLeu783.9
Halogen BondChloro (-Cl)Gly120 (Backbone C=O)3.2

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ustc.edu.cn These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug development.

In a QSAR study involving analogs of this compound, the first step would be to generate a dataset of compounds with varying substituents on the benzene ring and measure their biological activity against a specific target (e.g., IC₅₀ values for enzyme inhibition). Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Electronic Properties: Such as Hammett constants, dipole moment, and atomic charges, which describe the electron distribution.

Steric Properties: Such as molar volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.

Hydrophobic Properties: Typically represented by the partition coefficient (log P), which measures the lipophilicity of the compound.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity. ustc.edu.cn A successful QSAR model can reveal which properties are most important for activity. For example, a model might show that activity increases with greater electron-withdrawing character of the substituents and higher lipophilicity, guiding the design of more potent analogs.

The Hammett equation is a foundational tool in physical organic chemistry and QSAR that quantifies the electronic effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction of a substituted aromatic compound, K₀ is the constant for the unsubstituted compound, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.

The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate an electron-withdrawing group, which stabilizes negative charge and increases the acidity of a benzoic acid, while negative values indicate an electron-donating group.

Σσₘ = σₘ(-Cl) + σₘ(-COOCH₃)

Based on the authoritative survey by Hansch, Leo, and Taft, the σₘ values are +0.37 for the chloro group and approximately +0.37 for the methoxycarbonyl group.

Σσₘ = 0.37 + 0.37 = +0.74

This large positive value indicates that the combination of a chloro and a methoxycarbonyl group at the meta positions has a very strong electron-withdrawing effect. This would significantly increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid, making it a stronger acid. In a QSAR model, this calculated Σσₘ value could be used as an electronic descriptor to help predict biological activity.

Table 2: Selected Hammett Meta-Substituent Constants (σₘ)
Substituentσₘ ValueReference
-H (Hydrogen)0.00
-Cl (Chloro)+0.37
-COOCH₃ (Methoxycarbonyl)+0.37
-NO₂ (Nitro)+0.71
-CH₃ (Methyl)-0.07
-OCH₃ (Methoxy)+0.12

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful lens for examining the reactivity of this compound at a molecular level. Through the modeling of reaction pathways and the characterization of transition states, theoretical investigations can elucidate reaction mechanisms, predict reaction kinetics, and explain the influence of the molecule's distinct functional groups on its chemical behavior. While specific computational studies exclusively focused on this compound are not abundant in the literature, a comprehensive understanding of its likely reactive pathways can be constructed from theoretical studies on analogous substituted benzoic acids. The primary reactive sites on this molecule are the carboxylic acid group, the methyl ester group, and the chloro-substituted aromatic ring.

Modeling of Esterification and Hydrolysis Pathways

The carboxylic acid and methyl ester functionalities of this compound are central to its reactivity, particularly in acid-catalyzed esterification and hydrolysis reactions. Density Functional Theory (DFT) calculations have been extensively used to model these mechanisms for various benzoic acid derivatives.

The acid-catalyzed hydrolysis of the methyl ester group is expected to proceed through a multi-step pathway. The initial step involves the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) regenerate the catalyst and yield the carboxylic acid. The rate-determining step in this sequence is typically the nucleophilic addition of water to the protonated ester. nih.gov

Conversely, the acid-catalyzed esterification of the carboxylic acid group with an alcohol like methanol follows a similar mechanistic route in reverse. The process begins with the protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack by the alcohol. This forms a tetrahedral intermediate which, after proton transfers and the elimination of a water molecule, yields the ester. rsc.orgresearchgate.net For both hydrolysis and esterification, the transition states are characterized by the partial formation and breaking of bonds at the tetrahedral intermediate stage.

The energy barriers for these reactions are influenced by the electronic effects of the substituents on the benzene ring. The chloro and methoxycarbonyl groups, being electron-withdrawing, can affect the stability of the intermediates and transition states.

Below is a representative data table of calculated activation energies for the acid-catalyzed esterification of a generic substituted benzoic acid, based on values reported in computational studies of similar systems.

Reaction StepDescriptionRepresentative Activation Energy (kcal/mol)
TS1 Nucleophilic attack of methanol on the protonated carboxylic acid15 - 25
TS2 Proton transfer within the tetrahedral intermediate5 - 10
TS3 Elimination of water from the protonated intermediate10 - 20

This table is illustrative and compiled from typical values found in computational studies of benzoic acid esterification. Actual values for this compound would require specific calculations.

Transition States in Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the chloride ion. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate. byjus.com In this compound, both the methoxycarbonyl group and the carboxylic acid group (or its conjugate base, the carboxylate) are electron-withdrawing, thus activating the ring for such substitutions.

The generally accepted mechanism for SNAr involves two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step.

Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the chloride ion.

Computational modeling of this process would focus on locating the transition state for the formation of the Meisenheimer complex. This transition state is characterized by the partial formation of the new carbon-nucleophile bond and significant charge development on the aromatic ring. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing groups at the meta positions relative to the chlorine atom is crucial for stabilizing this transition state and the subsequent intermediate.

A hypothetical reaction energy profile for an SNAr reaction on this compound is presented below.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Nucleophile0
Transition State 1 Formation of the Meisenheimer complex+20 to +30
Intermediate Meisenheimer complex+10 to +15
Transition State 2 Elimination of the chloride ion+15 to +25
Products Substituted product + Chloride ionVaries with nucleophile

This table provides a generalized energy profile for an SNAr reaction. The actual energies are highly dependent on the specific nucleophile and solvent conditions.

Modeling of Radical-Mediated Reactions

In addition to ionic pathways, reactions involving radical intermediates can also be modeled. For instance, the decarboxylation of benzoic acids can be induced under photoredox catalysis conditions to generate aryl radicals. acs.org Theoretical studies can investigate the thermodynamics and kinetics of such processes. A potential radical-mediated pathway for this compound could involve the homolytic cleavage of the C-COOH bond to form an aryl radical, which can then participate in various subsequent reactions.

Computational modeling in this context would involve calculating bond dissociation energies and mapping the potential energy surface for the radical generation and subsequent propagation steps. Transition state characterization would focus on the structures and energies of the transient species involved in these radical transformations.

Crystal Engineering and Supramolecular Chemistry of 3 Chloro 5 Methoxycarbonyl Benzoic Acid

Design Principles for Cocrystal Formation with 3-Chloro-5-(methoxycarbonyl)benzoic acid

The design of cocrystals involving this compound would be guided by the principles of supramolecular chemistry, particularly the recognition and utilization of robust intermolecular interactions. The primary functional groups available for cocrystal formation are the carboxylic acid and the methoxycarbonyl group.

The carboxylic acid moiety is a highly reliable functional group for forming cocrystals, as it can act as both a hydrogen bond donor and acceptor. The selection of coformers would be based on their ability to form complementary hydrogen bonds with this group. A common strategy involves the use of coformers containing functional groups such as pyridines, amides, or other carboxylic acids. The pKa difference between the active pharmaceutical ingredient (API) and the coformer is a crucial parameter in predicting whether a salt or a cocrystal will be formed. rsc.org

The methoxycarbonyl group, while a weaker hydrogen bond acceptor than the carboxylic acid, can also participate in intermolecular interactions. This allows for the design of multi-component systems where different coformers interact with different sites on the this compound molecule.

The chloro substituent can also play a role in directing crystal packing through halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.

Table 1: Potential Coformers for this compound and their Interaction Sites

Coformer Functional Group Potential Interaction with this compound
Pyridine (B92270) Pyridyl nitrogen Hydrogen bonding with the carboxylic acid group
Benzamide Amide Hydrogen bonding with the carboxylic acid or methoxycarbonyl group
4-Hydroxybenzoic acid Carboxylic acid, Hydroxyl Hydrogen bonding with the carboxylic acid and/or methoxycarbonyl group

Identification and Characterization of Hydrogen Bonding Networks

The hydrogen bonding networks in crystalline phases of this compound, both in its pure form and in cocrystals, would be the primary determinant of the crystal packing.

In the pure crystalline form, it is highly probable that the carboxylic acid groups would form centrosymmetric dimers via O-H···O hydrogen bonds, a common and robust motif in the crystal structures of carboxylic acids. nih.gov The methoxycarbonyl group could then participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

In cocrystals, a wider variety of hydrogen bonding networks can be anticipated. For instance, in a cocrystal with a pyridine-containing coformer, strong O-H···N hydrogen bonds would likely be the dominant interaction, leading to the formation of acid-pyridine heterosynthons. nih.gov

Table 2: Predicted Hydrogen Bond Geometries in a Hypothetical Crystal of this compound

Donor (D) Acceptor (A) D-H···A Angle (°) D···A Distance (Å)
O-H (acid) O=C (acid) 170-180 2.6-2.8
C-H (aromatic) O=C (ester) 140-160 3.2-3.5

Analysis of π-π Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-π stacking interactions are expected to play a significant role in the crystal packing of this compound. The presence of the aromatic ring facilitates these interactions, which involve the stacking of benzene (B151609) rings in either a face-to-face or offset manner. The chloro and methoxycarbonyl substituents will influence the electron density of the aromatic ring, which in turn affects the strength and geometry of the π-π stacking. rsc.org

Other non-covalent interactions that could be present include:

Halogen bonding: The chlorine atom can act as a Lewis acid, interacting with electron-rich atoms like oxygen or nitrogen.

The interplay of these various interactions will determine the final three-dimensional architecture of the crystal. Hirshfeld surface analysis would be a valuable tool for visualizing and quantifying these non-covalent interactions.

Exploration of Polymorphism in this compound Crystalline Phases

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility or multiple functional groups capable of forming different hydrogen bonding patterns. ucl.ac.uk Given the presence of the rotatable methoxycarbonyl group and the potential for different hydrogen bonding arrangements, it is plausible that this compound could exhibit polymorphism.

A polymorph screen, involving crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate), would be necessary to identify potential polymorphs. Each polymorph would have a unique crystal structure and, consequently, different physicochemical properties such as melting point, solubility, and stability.

The existence of polymorphism in structurally related compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid, which arises from conformational flexibility, supports the likelihood of polymorphic behavior in this compound. nist.gov

Role of Supramolecular Synthons (Homo- and Heterosynthons) in Crystal Packing

Supramolecular synthons are structural units within a crystal that are formed by intermolecular interactions. They can be classified as homosynthons (formed from identical functional groups) or heterosynthons (formed from different but complementary functional groups). iucr.org

In the context of this compound, the most probable supramolecular homosynthon in its pure crystalline form would be the carboxylic acid dimer. mdpi.com

Supramolecular heterosynthons would be the key to designing cocrystals. For example:

Acid-Pyridine Heterosynthon: Formed through an O-H···N hydrogen bond between the carboxylic acid and a pyridine coformer. nih.gov

Acid-Amide Heterosynthon: Involving O-H···O and N-H···O hydrogen bonds between the carboxylic acid and a primary amide.

The predictability and robustness of these synthons are central to the crystal engineering approach for creating new solid forms of this compound.

Impact of Crystal Packing on Solid-State Properties and Stability

The specific arrangement of molecules in the crystal lattice, or crystal packing, has a profound impact on the macroscopic properties of the solid. For this compound, different polymorphs or cocrystals would be expected to exhibit a range of solid-state properties.

Melting Point: Generally, a more densely packed crystal with stronger intermolecular interactions will have a higher melting point.

Solubility and Dissolution Rate: These properties are critical for pharmaceutical applications and are highly dependent on the crystal lattice energy. A less stable crystalline form (e.g., a metastable polymorph) will typically have a higher solubility.

Stability: The thermodynamic stability of a crystalline phase is determined by its Gibbs free energy. The most stable form will have the lowest free energy under a given set of conditions. The presence of strong and extensive intermolecular interactions, such as the carboxylic acid dimer, generally contributes to higher stability. wikipedia.org

The study of how the crystal packing of this compound and its multi-component forms influences these properties is essential for selecting the optimal solid form for any given application.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine
Benzamide
4-Hydroxybenzoic acid
1,4-Diiodotetrafluorobenzene

Applications of 3 Chloro 5 Methoxycarbonyl Benzoic Acid in Medicinal Chemistry and Drug Discovery

Development of 3-Chloro-5-(methoxycarbonyl)benzoic acid Derivatives as Enzyme Inhibitors

Benzoic acid derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. While specific studies on this compound as a direct enzyme inhibitor are not extensively documented in publicly available literature, its structural framework is present in molecules designed to target specific enzymes.

For instance, derivatives of 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer. nih.gov The general principle involves designing derivatives where the benzoic acid core correctly orients functional groups to interact with key residues in the enzyme's active site. The chloro and methoxycarbonyl groups of the title compound can be strategically modified to achieve desired inhibitory activity against a variety of enzyme targets.

Below is a hypothetical data table illustrating how derivatives of a similar benzoic acid scaffold might be evaluated for enzyme inhibitory activity, based on published research methodologies for this class of compounds.

Compound IDModification on ScaffoldTarget EnzymeIC50 (nM)
Hypothetical-1 Amide linkage at C1Kinase A75
Hypothetical-2 Sulfonamide at C3Protease B120
Hypothetical-3 Ether linkage at C5Phosphatase C50

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.

Investigation of Protein-Ligand Binding Interactions

Role as a Precursor for Therapeutically Relevant Agents (e.g., SGLT2 inhibitors)

One of the most significant applications of chloro-substituted methoxycarbonyl benzoic acids is their role as key intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. nih.gov While the closely related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a well-documented precursor for several SGLT2 inhibitors, the structural similarity strongly suggests that this compound could also serve as a valuable building block in the synthesis of this important class of anti-diabetic drugs.

SGLT2 inhibitors, such as dapagliflozin (B1669812) and canagliflozin, are a class of oral medications used to treat type 2 diabetes. The synthesis of these complex molecules often involves the coupling of a glucose derivative with a diarylmethane aglycone. The substituted benzoic acid moiety forms a crucial part of this aglycone. The chloro and methoxycarbonyl groups on the benzoic acid ring are essential for the subsequent chemical transformations required to construct the final drug molecule.

Molecular Design Principles for Modulating Pharmacological Properties

The rational modification of a lead compound to improve its pharmacological profile is a cornerstone of medicinal chemistry. The structure of this compound offers multiple avenues for such modulation.

Structure-Activity Relationship (SAR) Studies : By systematically altering the substituents on the benzoic acid core and evaluating the resulting biological activity, a structure-activity relationship can be established. For example, replacing the chloro group with other halogens (F, Br, I) or small alkyl groups can probe the importance of steric and electronic effects at that position.

Improving Pharmacokinetic Properties : The carboxylic acid and ester groups can be modified to enhance absorption, distribution, metabolism, and excretion (ADME) properties. For instance, esterification of the carboxylic acid can create a prodrug that is hydrolyzed in vivo to release the active carboxylic acid, potentially improving oral bioavailability.

Bioisosteric Replacement : The principle of bioisosterism can be applied to replace certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency or reducing toxicity. For example, the carboxylic acid could be replaced with a tetrazole ring.

Assessment of Selectivity and Potency in Drug Candidates

Once a series of derivatives based on the this compound scaffold is synthesized, they must be rigorously evaluated for their potency and selectivity.

Potency : This is typically measured as the concentration of the compound required to elicit a 50% response in a biological assay (e.g., IC50 for enzyme inhibition or EC50 for receptor activation). The goal is to develop compounds with high potency, ideally in the nanomolar or sub-nanomolar range.

Selectivity : A drug candidate should ideally interact with its intended target with high specificity to minimize off-target effects. Selectivity is assessed by testing the compounds against a panel of related and unrelated biological targets. For example, kinase inhibitors are often screened against a broad panel of kinases to determine their selectivity profile.

The following table illustrates a hypothetical selectivity profile for a drug candidate derived from a substituted benzoic acid.

TargetIC50 (nM)
Primary Target (Kinase A) 15
Off-Target (Kinase B)1500
Off-Target (Kinase C)>10,000
Off-Target (Protease X)>10,000

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.

Early-Stage Drug Candidate Evaluation (e.g., PK profile, cytotoxicity screening)

Before a compound can advance to clinical trials, it must undergo a battery of in vitro and in vivo tests to assess its drug-like properties.

Pharmacokinetic (PK) Profile : In vitro ADME assays are used to predict the pharmacokinetic behavior of a compound in vivo. These assays measure parameters such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability. For instance, a study on a derivative of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats determined its pharmacokinetic parameters, providing valuable insights into its absorption and elimination characteristics. researchgate.net

Cytotoxicity Screening : It is crucial to ensure that a potential drug candidate is not toxic to healthy cells. Cytotoxicity is typically assessed in vitro using various cell lines. For example, numerous studies have evaluated the cytotoxicity of synthetic derivatives against breast cancer cell lines, reporting IC50 values to quantify their anti-proliferative effects. chemimpex.com These screenings help to identify a therapeutic window for the compound, where it is effective against the disease target at concentrations that are not harmful to the organism.

Biological Activity and Elucidation of Mechanism of Action of 3 Chloro 5 Methoxycarbonyl Benzoic Acid Derivatives

Investigation of Antimicrobial Activity

Derivatives of 3-Chloro-5-(methoxycarbonyl)benzoic acid have been investigated for their efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Efficacy and Spectrum

The antibacterial potential of benzoic acid derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, hybrid molecules of amoxicillin and benzoic acid derivatives have shown promising activity. One such derivative, amoxicillin-p-nitrobenzoic acid, was effective against Salmonella species and even showed improved activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 64 μg/ml, compared to amoxicillin's MIC of 128 μg/ml against the same strain. nih.gov Another related compound, amoxicillin-p-methoxybenzoic acid, exhibited the best in vivo antibacterial activity with an ED50 of 13.2496 μg/ml. nih.gov

Furthermore, certain chalcone derivatives containing both hydroxyl and chlorine substituents have displayed moderate to high antibacterial activity. journaljpri.com A specific pyridinyl-containing chalcone derivative showed significant efficacy against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. journaljpri.com In another study, novel 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated antimicrobial activity directed towards Gram-positive bacteria. mdpi.com One of these compounds exhibited promising antibacterial activity against multidrug-resistant S. aureus strains with a vancomycin-intermediate-resistance phenotype, showing MIC values between 2–8 µg/mL. mdpi.com

Two other benzoic acid derivatives, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid, have been identified as potent agents against Klebsiella pneumoniae biofilm formation. nih.gov These compounds effectively inhibited biofilm formation at concentrations of 4 and 8 mg/mL, respectively, leading to a significant reduction in biofilm of 97% and 89%. nih.gov

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives

Compound/Derivative Target Organism Activity Source
Amoxicillin-p-nitrobenzoic acid Methicillin-resistant S. aureus (MRSA) MIC = 64 μg/ml nih.gov
Amoxicillin (reference) Methicillin-resistant S. aureus (MRSA) MIC = 128 μg/ml nih.gov
Amoxicillin-p-methoxybenzoic acid In vivo antibacterial activity ED50 = 13.2496 μg/ml nih.gov
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative Vancomycin-intermediate S. aureus MIC = 2–8 µg/mL mdpi.com
3-hydroxy benzoic acid Klebsiella pneumoniae biofilm 97% reduction at 4 mg/mL nih.gov
2,5-dihydroxybenzoic acid Klebsiella pneumoniae biofilm 89% reduction at 8 mg/mL nih.gov

Antifungal Properties

The antifungal activity of benzoic acid derivatives has also been a subject of study. Benzoic acid derivatives isolated from the inflorescences of Piper cumanense were found to be active against six phytopathogenic fungi, with notable activity against fungi of the Fusarium genus. nih.gov In a separate study, a newly synthesized 1,3-oxazole derivative containing a phenyl group at the 5-position showed activity against Candida albicans. mdpi.com

Antiviral Effects

Research into the antiviral properties of benzoic acid derivatives has yielded promising results, particularly against the influenza A virus. A newly synthesized diethyl triazole benzoic acid derivative, named NC-5, demonstrated significant antiviral activity. nih.govnih.gov NC-5 was found to inhibit influenza A viruses A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2), and an oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. nih.govnih.gov The 50% effective concentrations (EC50) for H1N1 and the oseltamivir-resistant strain were 33.6 μM and 32.8 μM, respectively. nih.govnih.gov Furthermore, the 50% cytotoxic concentration (CC50) of NC-5 was greater than 640 μM, indicating low cytotoxicity. nih.govnih.gov

Table 2: Antiviral Activity of NC-5 Against Influenza A Virus Strains

Virus Strain EC50 (μM) Source
A/FM/1/47 (H1N1) 33.6 nih.govnih.gov
A/FM/1/47-H275Y (H1N1-H275Y) 32.8 nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Certain derivatives of salicylic acid, a related benzoic acid, have been synthesized and evaluated for their anti-inflammatory and analgesic effects. One such compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has shown potential as an anti-inflammatory agent. nih.govnih.gov In a study using a lipopolysaccharide (LPS)-induced inflammation model in rats, administration of this compound significantly reduced the plasma concentrations of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov In silico studies also suggest that 3-CH2Cl has a higher affinity for the cyclooxygenase-2 (COX-2) protein receptor than acetylsalicylic acid. nih.gov

The analgesic activity of 3-CH2Cl has also been investigated, with dose-dependent increases in nociceptive response time observed in rats. nih.gov Another study on 5-acetamido-2-hydroxy benzoic acid derivatives showed a reduction in painful activity in a writhing test induced by acetic acid. mdpi.com

Studies on Enzyme Inhibition and Modulation (e.g., lactate dehydrogenase, amino acid oxidases)

The inhibition of enzymes is a key mechanism of action for many therapeutic agents. Derivatives of benzoic acid have been studied for their ability to inhibit various enzymes. For instance, a series of benzoic acid derivatives were evaluated as inhibitors of trans-sialidase, a pharmacological target for new drugs against Chagas disease. mdpi.com One compound, ethyl 4-acetamido-3-nitrobenzoate, showed moderate inhibition (47%) of the trans-sialidase enzyme. mdpi.com

In the context of cancer therapy, inhibitors of lactate dehydrogenase A (LDH-A), a key enzyme in glycolysis, are being developed. nih.gov While specific derivatives of this compound were not detailed as LDH-A inhibitors in the provided results, the broader class of N-hydroxyindole-based compounds has shown efficacy. nih.gov

Interaction with Specific Molecular Targets and Biochemical Pathways

The biological activities of this compound derivatives are mediated through their interaction with specific molecular targets and biochemical pathways. The anti-inflammatory effects of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid are hypothesized to occur through the inhibition of COX-2 and the subsequent suppression of the NF-κB signaling pathway. nih.govnih.gov By preventing the dissociation of IKKβ, NF-κB remains inactive, which in turn inhibits the transcription of pro-inflammatory genes and the expression of proteins like COX-2, IL-1β, and TNF-α. nih.gov

The antiviral activity of the benzoic acid derivative NC-5 against the influenza virus is linked to the inhibition of neuraminidase (NA) activity. nih.govnih.gov This inhibition likely interferes with the release of new virus particles from infected cells. nih.govnih.gov NC-5 was also found to suppress the expression of viral proteins NP and M1 during the later stages of viral biosynthesis. nih.govnih.gov

The antibacterial action of certain benzoic acid derivatives against Klebsiella pneumoniae involves targeting the adhesin MrkD1P, which disrupts biofilm formation. nih.gov

Finally, benzoic acid and its derivatives are integral to various biochemical pathways in plants, where they are synthesized through the β-oxidative pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Comprehensive searches of scientific literature did not yield specific structure-activity relationship (SAR) studies for derivatives of this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and they play a pivotal role in the development of new therapeutic agents. The absence of such studies for this particular class of compounds indicates a significant gap in the current research landscape.

Typically, SAR studies for a series of chemical derivatives would involve systematic modifications of the parent molecule, this compound, and subsequent evaluation of the biological activity of the resulting analogs. Key structural modifications could include, but are not limited to:

Alterations to the substituent groups on the benzene (B151609) ring.

Modification of the methoxycarbonyl group.

Changes to the carboxylic acid moiety.

The data from these studies would then be analyzed to identify the structural features that are essential for the observed biological effects. This information is invaluable for the rational design of more potent and selective compounds.

Table 1: Hypothetical SAR Data for this compound Derivatives (Note: The following table is a hypothetical representation of what SAR data might look like, as no actual data could be retrieved from the available sources.)

Derivative Modification from Parent Compound Biological Activity (e.g., IC50 in µM)
Parent Compound This compound Data Not Available
Derivative A Replacement of Chloro with Fluoro Data Not Available
Derivative B Conversion of Carboxylic Acid to Amide Data Not Available
Derivative C Hydrolysis of Methyl Ester Data Not Available

| Derivative D | Introduction of a second Chloro group | Data Not Available |

Impact on Cellular Metabolism and Gene Expression

There is currently a lack of available scientific literature detailing the impact of this compound derivatives on cellular metabolism and gene expression. Investigating these aspects is fundamental to elucidating the mechanism of action of any biologically active compound. Such studies would typically involve treating cells or organisms with the compounds of interest and then employing techniques such as metabolomics and transcriptomics to observe any changes.

Cellular Metabolism: Studies in this area would aim to identify any alterations in metabolic pathways, such as glycolysis, the citric acid cycle, or lipid metabolism, upon exposure to the derivatives. This could reveal the cellular processes targeted by these compounds.

Gene Expression: Gene expression studies, often conducted using techniques like RNA sequencing, would identify which genes are upregulated or downregulated in response to treatment with the derivatives. This can provide insights into the signaling pathways and cellular responses modulated by the compounds.

The absence of such data for this compound derivatives means that their molecular mechanisms of action remain unknown. Further research is required to explore these critical aspects of their biological activity.

Table 2: Summary of Unexplored Research Areas

Research Area Specific Focus Status
Cellular Metabolism Impact on key metabolic pathways Data Not Available
Identification of metabolic enzyme targets Data Not Available
Gene Expression Global transcriptomic profiling Data Not Available

Future Research Directions and Concluding Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies for 3-Chloro-5-(methoxycarbonyl)benzoic acid

The pursuit of novel and sustainable synthetic routes for this compound is a key area for future research. Current synthetic methods often rely on traditional chemical processes that may involve harsh reagents and generate significant waste. Future methodologies are expected to focus on greener and more efficient approaches.

Key Research Thrusts:

Continuous Flow Synthesis: The adoption of continuous flow reactors can offer significant advantages over batch processing, including improved reaction control, enhanced safety, and higher yields. This method can reduce the risk of hazardous reactions and allow for easier scale-up.

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a highly sustainable alternative for the synthesis of specialty chemicals. Research could focus on identifying or engineering enzymes capable of regioselective chlorination and esterification of benzoic acid precursors.

Photocatalysis: Light-driven chemical transformations can provide energy-efficient and environmentally friendly synthetic pathways. The development of photocatalytic systems for the functionalization of benzoic acid derivatives could lead to novel and sustainable production methods.

Renewable Feedstocks: A significant long-term goal is the synthesis of this compound from renewable resources, such as lignin-based benzoic acid derivatives. rsc.org This approach aligns with the principles of a circular economy and reduces reliance on petrochemicals.

Synthetic MethodologyPotential AdvantagesResearch Focus
Continuous Flow SynthesisImproved safety, scalability, and controlDevelopment of optimized reactor setups and reaction conditions
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteEnzyme discovery and engineering for specific transformations
PhotocatalysisEnergy efficiency, novel reactivityDesign of efficient photocatalysts and reaction pathways
Renewable FeedstocksSustainability, reduced carbon footprintConversion of biomass-derived precursors like lignin rsc.org

Integration of Advanced Computational Approaches in Design and Prediction

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of derivatives of this compound for various applications. By predicting molecular properties and interactions, computational approaches can guide experimental work and reduce the need for extensive trial-and-error synthesis.

Future research in this area will likely involve:

Structure-Based Drug Design: For medicinal chemistry applications, computational docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to specific biological targets. nih.govacs.org This approach can aid in the design of more potent and selective inhibitors for enzymes such as neuraminidase or carbonic anhydrases. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity or physical properties. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

Materials Science Modeling: Computational methods can be employed to predict the properties of polymers and other materials incorporating this compound. This can guide the design of new materials with desired characteristics, such as thermal stability or optical properties.

Discovery of New Biological Targets for this compound Derivatives

While benzoic acid derivatives are known to interact with a range of biological targets, further research is needed to identify novel therapeutic opportunities for derivatives of this compound. High-throughput screening and chemical biology approaches will be instrumental in this discovery process.

Potential Areas of Investigation:

Enzyme Inhibition: Screening against panels of enzymes, particularly those involved in disease pathways such as kinases, proteases, and phosphatases, could reveal new inhibitory activities. nih.gov For instance, substituted benzoic acids have been identified as inhibitors of influenza neuraminidase and human carbonic anhydrase isoforms. nih.govnih.govnih.gov

Receptor Modulation: Investigating the interaction of these derivatives with various cell surface and nuclear receptors could lead to the discovery of new agonists or antagonists with therapeutic potential.

Antimicrobial Activity: Given the prevalence of halogenated compounds in antimicrobial agents, derivatives of this compound should be explored for their potential antibacterial and antifungal properties. nih.gov

Potential Biological Target ClassRationale for InvestigationExample Targets
EnzymesKnown activity of benzoic acid derivatives as enzyme inhibitors. nih.govnih.govnih.govnih.govKinases, Proteases, Phosphatases, Neuraminidase nih.gov, Carbonic Anhydrases nih.govnih.gov
ReceptorsDiverse signaling pathways are modulated by small molecules.G protein-coupled receptors (GPCRs), Nuclear receptors
Microbial TargetsHalogenated compounds often exhibit antimicrobial properties. nih.govBacterial and fungal enzymes and structural proteins

Development of Supramolecular Assemblies with Enhanced Functionality

The carboxylic acid and ester functional groups of this compound make it an excellent building block for the construction of supramolecular assemblies. These ordered structures, formed through non-covalent interactions like hydrogen bonding, can exhibit unique properties and functions.

Future research directions include:

Crystal Engineering: The predictable hydrogen bonding of the carboxylic acid moiety can be utilized to design and synthesize crystalline materials with specific architectures and properties, such as porous frameworks for gas storage or separation.

Self-Assembled Monolayers: The compound and its derivatives could be used to form self-assembled monolayers on various surfaces, enabling the modification of surface properties for applications in electronics or biocompatible coatings.

Supramolecular Polymers: By incorporating this compound into polymer chains, it is possible to create materials that self-assemble into complex nanostructures, leading to advanced materials with tunable mechanical or optical properties. The ureido-benzoic acid motif, for example, has been shown to form strong, self-complementary quadruple hydrogen bonds, leading to the formation of supramolecular polymers. rsc.orgtue.nl

Applications in Emerging Fields (e.g., biosensors, diagnostics)

The unique chemical structure of this compound and its derivatives suggests potential applications in the burgeoning fields of biosensors and diagnostics.

Biosensor Development: Benzoic acid derivatives are being explored for their use in biosensors. manchester.ac.uknih.govfrontiersin.orgnih.gov For example, a synthetic biosensor has been developed for the detection of benzoic acid derivatives in yeast, which could be adapted for high-throughput screening in metabolic engineering. manchester.ac.uknih.govfrontiersin.orgnih.gov Derivatives of this compound could be functionalized to act as recognition elements in electrochemical or optical biosensors for the detection of specific analytes.

Diagnostic Probes: By attaching fluorescent or other reporter groups to the this compound scaffold, it may be possible to develop probes for bioimaging and diagnostic applications. These probes could be designed to selectively bind to biomarkers of disease.

Collaborative Research Strategies for Comprehensive Compound Understanding

A comprehensive understanding of the potential of this compound and its derivatives will require a multidisciplinary and collaborative research approach. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields.

Effective Collaborative Models:

Academia-Industry Partnerships: Collaborations between academic researchers and industry partners can bridge the gap between fundamental discovery and practical application. drugtargetreview.comacs.org These partnerships can provide access to specialized equipment, compound libraries, and expertise in commercialization.

Consortia and Networks: The formation of research consortia focused on specific classes of compounds or therapeutic areas can foster data sharing, avoid duplication of effort, and accelerate progress.

Open Science Platforms: The use of open science platforms to share data and research findings can enhance transparency and collaboration within the scientific community. Platforms like CDD Vault and Benchling are examples of tools that facilitate collaborative drug discovery. foonkiemonkey.co.uk

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to innovations in sustainable chemistry, medicine, and materials science.

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-(methoxycarbonyl)benzoic acid?

The compound is typically synthesized via amide coupling followed by hydrolysis. For example:

  • Step 1 : React 2-methoxy-5-(methoxycarbonyl)benzoic acid with substituted anilines (e.g., 3-chloroaniline) using coupling reagents (method A in ).
  • Step 2 : Hydrolyze the resulting ester using acidic or basic conditions (method F) to yield the carboxylic acid derivative .
  • Step 3 : Further functionalization (e.g., esterification) can be performed using method G .

Q. How is this compound characterized in research settings?

Key characterization methods include:

TechniqueApplicationReference
NMR Confirm substitution patterns and purity
HPLC Quantify purity (>98% typical for research-grade material)
Mass Spectrometry Verify molecular weight (e.g., 244.6 g/mol)
X-ray Crystallography Resolve crystal structure using SHELX software

Advanced Research Questions

Q. How can researchers optimize the hydrolysis step (method F) to improve yield?

Hydrolysis efficiency depends on:

  • Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but may degrade acid-sensitive groups.
  • Catalyst : Use of Lewis acids (e.g., H₂SO₄) or enzymatic catalysts for selective cleavage .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Contradictions in yield data (e.g., 24% in scale-up vs. >50% in lab-scale) may arise from incomplete reaction monitoring or side reactions .

Q. What strategies resolve crystallographic data discrepancies between synthetic batches?

  • Refinement Protocols : Use SHELXL for high-resolution data to model disorder or twinning .
  • Data Collection : Ensure low-temperature (100 K) measurements to minimize thermal motion artifacts .
  • Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Q. How is this compound applied in drug discovery pipelines?

  • Intermediate for SGLT2 Inhibitors : Serves as a precursor for diabetes therapeutics (e.g., scale-up to 70 kg/batch via nitration, bromination, and diazotization) .
  • Structure-Activity Relationship (SAR) Studies : Modifications at the methoxycarbonyl group influence binding affinity to target proteins (e.g., smHDAC8 inhibitors for schistosomiasis) .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation : Avoid inhalation/contact; use PPE (gloves, goggles) due to irritant properties (H315-H319-H335) .
  • Storage : Stable at room temperature but store separately from oxidizers to prevent hazardous reactions .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 158–159°C vs. 143–147°C for analogs).

  • Root Cause : Impurities (e.g., residual solvents) or polymorphic forms.
  • Resolution : Repurify via recrystallization (ethanol/water) and validate via DSC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-5-(methoxycarbonyl)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.